molecular formula C14H18N2O5 B14755517 Glutamyl-phenylalanine CAS No. 20556-22-3

Glutamyl-phenylalanine

Cat. No.: B14755517
CAS No.: 20556-22-3
M. Wt: 294.30 g/mol
InChI Key: XMBSYZWANAQXEV-QWRGUYRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glutamyl-phenylalanine can be synthesized using solution methodologies. The standard compound is chemically synthesized and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The characterization is typically done using liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS) .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic processes. Gamma-glutamyl transpeptidase is an enzyme that catalyzes the transfer of the gamma-glutamyl group from glutathione to amino acids or peptides, facilitating the formation of gamma-glutamyl-phenylalanine .

Chemical Reactions Analysis

Types of Reactions

Glutamyl-phenylalanine undergoes various chemical reactions, including hydrolysis and transpeptidation. The hydrolysis reaction is catalyzed by gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl bond .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include glutathione, phenylalanine, and gamma-glutamyl transpeptidase. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products

The major products formed from the hydrolysis of this compound include free glutamate and phenylalanine .

Mechanism of Action

Glutamyl-phenylalanine exerts its effects primarily through its involvement in metabolic pathways. It is a substrate for gamma-glutamyl transpeptidase, which catalyzes its hydrolysis and transpeptidation. This enzyme plays a critical role in glutathione metabolism, antioxidant defense, and detoxification processes .

Properties

CAS No.

20556-22-3

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H18N2O5/c15-10(6-7-12(17)18)13(19)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1

InChI Key

XMBSYZWANAQXEV-QWRGUYRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)N

physical_description

Solid

Origin of Product

United States

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